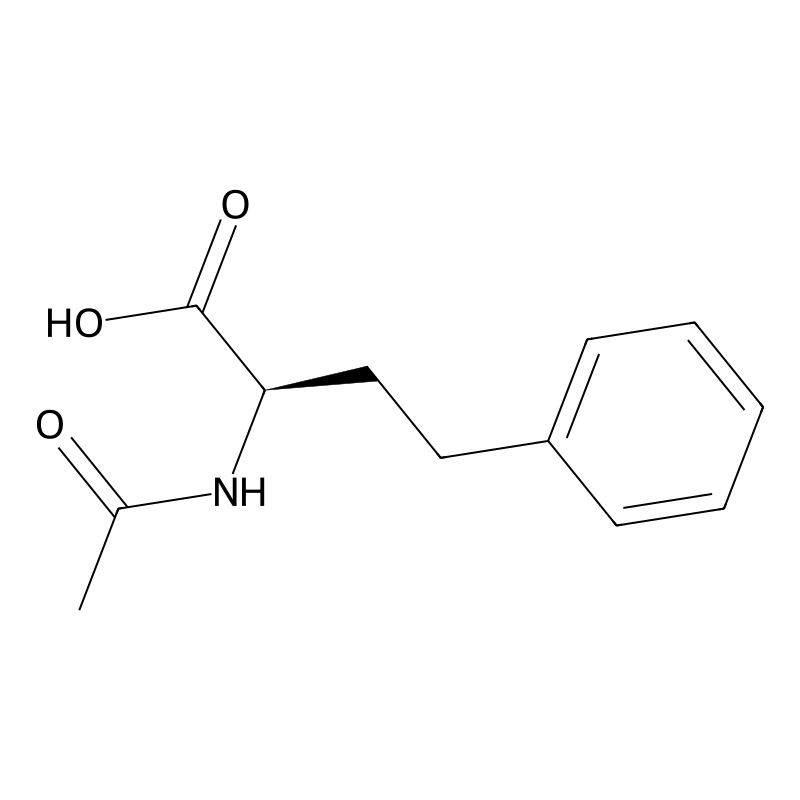(R)-2-Methylpyrrolidine-2-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Medicinal Chemistry:
- (R)-2-Methylproline serves as a building block for the synthesis of novel therapeutic agents. Its structural similarity to natural amino acids makes it a promising candidate for developing drugs targeting specific enzymes or receptors. PubChem, National Institutes of Health:
Organic Synthesis:
- Due to its functional groups, (R)-2-Methylproline can participate in various organic reactions. This makes it a valuable chiral auxiliary in asymmetric synthesis, allowing researchers to control the handedness of molecules during synthesis. ScienceDirect, Asymmetric Catalysis of C-C Bond Formation:
Material Science:
- (R)-2-Methylproline can be incorporated into the design of functional materials. Its properties can influence factors like self-assembly, biocompatibility, and catalytic activity in materials science research. Wiley Online Library, Self-Assembled Peptidomimetic Nanostructures:
Biological Studies:
(R)-2-Methylpyrrolidine-2-carboxylic acid is a chiral non-proteinogenic amino acid derivative, characterized by its unique structure and properties. It is derived from lysine and plays a significant role in various biochemical applications. The compound has the molecular formula and is recognized for its potential in medicinal chemistry and organic synthesis.
- Oxidation: This reaction can lead to the formation of oxo derivatives, utilizing oxidizing agents like potassium permanganate and chromium trioxide.
- Reduction: The carboxylic acid group can be reduced to alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution: The amino group can participate in substitution reactions with alkyl halides or acyl chlorides, resulting in various derivatives.
The specific products formed depend on the reaction conditions and reagents used, highlighting the compound's versatility in synthetic chemistry .
(R)-2-Methylpyrrolidine-2-carboxylic acid exhibits notable biological activity, particularly in the field of medicinal chemistry. It has been studied for its potential as an enzyme inhibitor or modulator within neurological pathways. Its unique structure allows it to interact with specific molecular targets, making it valuable in research involving enzyme-substrate interactions and protein engineering .
Several synthesis methods exist for (R)-2-Methylpyrrolidine-2-carboxylic acid:
- Asymmetric Synthesis: This approach often begins with a chiral precursor, leading to the formation of the pyrrolidine ring through cyclization reactions.
- Carboxylic Acid Introduction: Typically achieved via oxidation reactions.
- Chiral Resolution: The final step involves resolving racemic mixtures to isolate the desired (R)-enantiomer.
Industrial production may utilize continuous flow synthesis and chiral catalysts to enhance yield and purity .
(R)-2-Methylpyrrolidine-2-carboxylic acid has diverse applications:
- Medicinal Chemistry: Serves as a building block for pharmaceuticals targeting neurological disorders.
- Organic Synthesis: Functions as a chiral auxiliary in asymmetric synthesis.
- Biological Studies: Utilized in enzyme-substrate interaction studies and protein engineering.
- Industrial
Research into the interaction of (R)-2-Methylpyrrolidine-2-carboxylic acid with various biological targets continues to reveal its potential therapeutic applications. Its ability to modulate enzyme activity suggests it could be instrumental in developing treatments for neurological conditions. Specific studies focus on its role as an inhibitor or modulator within complex biochemical pathways .
Several compounds share structural similarities with (R)-2-Methylpyrrolidine-2-carboxylic acid. Here are some notable examples:
| Compound Name | Structure Similarity | Unique Feature |
|---|---|---|
| 2-Methylproline | Contains a pyrrolidine ring | Naturally occurring amino acid |
| L-Proline | Similar ring structure | Proteinogenic amino acid |
| 4-Methylproline | Similar backbone but different substituents | Unique methyl group at the 4-position |
(R)-2-Methylpyrrolidine-2-carboxylic acid stands out due to its non-proteinogenic nature, making it particularly useful in specialized biochemical applications where traditional amino acids may not suffice .
Molecular Architecture
The compound (IUPAC name: (R)-2-methylpyrrolidine-2-carboxylic acid) features a pyrrolidine ring substituted with a methyl group and a carboxylic acid at the 2-position. Its molecular formula is C₆H₁₁NO₂, with a molecular weight of 129.16 g/mol. The stereochemistry at the 2-position is exclusively (R), conferring distinct conformational properties compared to its (S)-enantiomer or proline analogues.
Key Structural Features:
- Pyrrolidine Ring: Adopts a puckered conformation, restricting rotational freedom.
- Methyl Group: Enhances steric hindrance, influencing reactivity and binding interactions.
- Carboxylic Acid: Enables peptide bond formation or salt formation (e.g., hydrochloride derivatives).
Stereochemical Analysis
The (R)-configuration is crucial for its role in asymmetric catalysis. X-ray crystallography of its hydrochloride salt (CAS 123053-48-5) confirms the absolute configuration, with the methyl group occupying a pseudoaxial position to minimize steric clash. This spatial arrangement is critical for its function as a chiral auxiliary.








